Pituitary adenylate cyclase activating
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pituitary adenylate cyclase activating polypeptide is a neuropeptide that was first identified in the ovine hypothalamus in 1989. It is known for its role in stimulating adenylate cyclase in pituitary cells. This compound exists in two forms, one with 38 amino acids and another with 27 amino acids. It is widely distributed in the central nervous system and peripheral tissues, where it performs various regulatory functions.
準備方法
Synthetic Routes and Reaction Conditions
Pituitary adenylate cyclase activating polypeptide can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound polypeptide involves large-scale solid-phase peptide synthesis. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of automated peptide synthesizers allows for the efficient and reproducible production of the compound. Additionally, advancements in purification techniques, such as preparative high-performance liquid chromatography, have improved the scalability of the production process.
化学反応の分析
Types of Reactions
Pituitary adenylate cyclase activating polypeptide primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving its cysteine residues, which can form disulfide bonds.
Common Reagents and Conditions
Peptide Bond Formation: Activating agents like HBTU and DIPEA are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze peptide bonds.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to form disulfide bonds.
Reduction: Reducing agents like dithiothreitol can break disulfide bonds.
Major Products
The major products formed from these reactions include the intact polypeptide, its hydrolyzed fragments, and oxidized or reduced forms depending on the specific reaction conditions.
科学的研究の応用
Pituitary adenylate cyclase activating polypeptide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: It plays a crucial role in neurobiology, where it is studied for its effects on neuronal growth, differentiation, and survival.
Medicine: It is investigated for its therapeutic potential in treating neurological disorders, including migraine and neurodegenerative diseases.
Industry: It is used in the development of peptide-based drugs and as a research tool in various biochemical assays.
作用機序
Pituitary adenylate cyclase activating polypeptide exerts its effects by binding to specific G protein-coupled receptors, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A, which phosphorylates various target proteins, resulting in diverse cellular responses. The compound also influences intracellular calcium levels and activates multiple signaling pathways, including the mitogen-activated protein kinase pathway.
類似化合物との比較
Pituitary adenylate cyclase activating polypeptide is similar to other neuropeptides such as vasoactive intestinal peptide, calcitonin gene-related peptide, and corticotropin-releasing hormone. it is unique in its ability to bind to the PAC1 receptor with high specificity, which distinguishes it from these other peptides. This specificity allows it to exert distinct physiological effects, particularly in the regulation of adenylate cyclase activity and cAMP production.
List of Similar Compounds
- Vasoactive intestinal peptide
- Calcitonin gene-related peptide
- Corticotropin-releasing hormone
生物活性
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a neuropeptide that plays a significant role in various physiological processes, including neuroprotection, metabolism, and immune function. Since its discovery in 1989, PACAP has garnered attention for its pleiotropic activities mediated through three G protein-coupled receptors: PAC1, VPAC1, and VPAC2. This article explores the biological activity of PACAP, highlighting its mechanisms of action, effects on different systems, and recent research findings.
PACAP primarily exerts its biological effects by activating adenylate cyclase, leading to increased levels of cyclic AMP (cAMP). This signaling pathway influences various cellular responses, including hormone secretion, neuronal plasticity, and immune modulation.
Table 1: Mechanisms of PACAP Action
Mechanism | Description |
---|---|
Adenylate Cyclase Activation | Increases cAMP levels, influencing downstream signaling pathways. |
Receptor Interaction | Binds to PAC1, VPAC1, and VPAC2 receptors to mediate diverse biological effects. |
Calcium Mobilization | Enhances calcium influx through voltage-sensitive calcium channels (VSCC). |
1. Neuroprotection and Neurodevelopment
PACAP is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It promotes neuronal survival and differentiation and has been shown to enhance synaptic plasticity.
- Case Study : A study demonstrated that PACAP administration significantly improved cognitive functions in animal models of Alzheimer's disease by enhancing NMDA receptor activity and promoting the expression of brain-derived neurotrophic factor (BDNF) .
2. Metabolic Regulation
PACAP has been implicated in the regulation of glucose metabolism and energy homeostasis. It influences food intake and glucose levels through hypothalamic pathways.
- Research Finding : Injections of PACAP into the central nervous system resulted in hyperglycemia without affecting plasma corticosterone levels. This suggests a role for PACAP in regulating energy balance via melanocortin pathways .
3. Immune Modulation
Recent studies have highlighted the role of PACAP in immune responses, particularly in skin dendritic cells during allergic reactions.
- Case Study : Research indicated that PACAP enhances cutaneous dendritic cell functions during sensitization phases of contact hypersensitivity (CHS), demonstrating its importance in immune system regulation .
Recent Research Findings
Recent investigations have expanded our understanding of PACAP's biological activities:
- Antibacterial Properties : A novel function of PACAP38 has been identified as possessing antibacterial properties, adding to its list of pleiotropic activities .
- Role in Reproductive Biology : PACAP regulates several hormones related to reproduction, including growth hormone and luteinizing hormone. It is essential for maintaining reproductive health .
特性
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)/t66-,67-,68-,69+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-,97-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCDBQGTKNYEHP-YVRUYODTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H193N33O31S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2638.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。